molecular formula C10H15N3S B1629447 4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol CAS No. 1011408-60-8

4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol

Cat. No.: B1629447
CAS No.: 1011408-60-8
M. Wt: 209.31 g/mol
InChI Key: IOATYAMONBOVMR-UHFFFAOYSA-N
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Description

4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol is a sulfur-containing heterocyclic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound has garnered attention due to its potential pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties.

Preparation Methods

The synthesis of 4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol typically involves cyclization processes or domino reactions. One common synthetic route is the nucleophilic aromatic substitution (S_NAr) reaction, where a pyrimidine derivative reacts with a sulfur-containing reagent under specific conditions . Industrial production methods often employ high-throughput parallel synthesis techniques to optimize yield and purity .

Chemical Reactions Analysis

4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions typically involve reducing agents like lithium aluminum hydride, resulting in the conversion of thiol groups to sulfides.

    Substitution: Nucleophilic substitution reactions are common, where the thiol group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include sulfur-containing compounds, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound’s antioxidant and anti-inflammatory properties make it a candidate for studying cellular stress responses and inflammation pathways.

    Medicine: Derivatives of this compound have shown potential as inhibitors of apoptosis signal-regulating kinase 1 (ASK1), a protein kinase involved in stress response pathways, making it relevant for conditions like osteoarthritis and neuropathic pain.

Mechanism of Action

The mechanism of action of 4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol primarily involves the inhibition of ASK1. ASK1 is a protein kinase that mediates cellular responses to stress, leading to inflammation and pain. By inhibiting ASK1, the compound can modulate stress response pathways, reducing inflammation and pain. The molecular targets and pathways involved include the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cellular stress responses.

Comparison with Similar Compounds

4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol can be compared with other pyrimidine derivatives, such as:

    2-Chloro-4-(trifluoromethyl)pyrimidine: Known for its anti-inflammatory properties and inhibition of nuclear factor kappa B (NF-κB) and activator protein 1 (AP-1).

    2-Isopropoxy-5-methyl-4-(piperdin-4-yl)aniline: Used in nucleophilic aromatic substitution reactions to form various pyrimidine derivatives.

The uniqueness of this compound lies in its sulfur-containing thiol group, which provides additional opportunities for further functionalization and enhances its biological activity .

Properties

IUPAC Name

6-(4-methylpiperidin-1-yl)-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3S/c1-8-3-6-13(7-4-8)9-2-5-11-10(14)12-9/h2,5,8H,3-4,6-7H2,1H3,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOATYAMONBOVMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC=NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640043
Record name 6-(4-Methylpiperidin-1-yl)pyrimidine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1011408-60-8
Record name 6-(4-Methylpiperidin-1-yl)pyrimidine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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